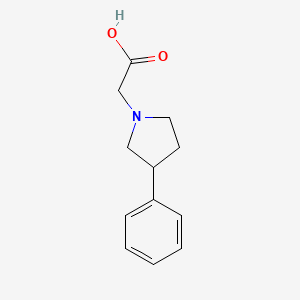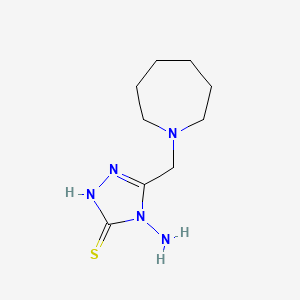
(3-Phenylpyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpyrrolidin-1-yl)acetic acid , also known as PPAA , is a chemical compound with a five-membered pyrrolidine ring substituted by a phenyl group and an acetic acid moiety. It falls within the class of nitrogen heterocycles and has garnered interest in medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of PPAA can be achieved through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also yield PPAA. Detailed reaction conditions and synthetic strategies are essential for efficient production .
Molecular Structure Analysis
PPAA’s molecular structure consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) with a phenyl group attached at one position and an acetic acid group at another. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, which impacts its biological activity .
Chemical Reactions Analysis
PPAA may undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions can modify its functional groups, leading to derivatives with altered properties. Investigating the reactivity of PPAA is crucial for understanding its behavior in different contexts .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis of Derivatives : A study developed a new synthetic approach to derivatives of this compound, including [(R)-phenotropil], using enantioselective reactions catalyzed by Ni(II) complexes (Reznikov, Golovin, & Klimochkin, 2013).
Application in Electrochromic Devices : The copolymer of derivatives of (3-Phenylpyrrolidin-1-yl)acetic acid has been used in electrochromic devices, demonstrating color change properties and good optical memory (Bingöl, Camurlu, & Toppare, 2006).
Anticonvulsant and Nootropic Activity : Certain derivatives have shown significant anticonvulsant and nootropic activities, with potential applications in medicinal chemistry (Zhmurenko et al., 2019).
Angiotensin-Converting Enzyme Inhibition : Some derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibitory activities, relevant in cardiovascular research (Yanagisawa et al., 1988).
Aldose Reductase Inhibitor Studies : Compounds like (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to (3-Phenylpyrrolidin-1-yl)acetic acid, have been found to be potent inhibitors of aldose reductase with implications in diabetes treatment (Kučerová-Chlupáčová et al., 2020).
Selective RORγt Inverse Agonists : Phenyl (3-Phenylpyrrolidin-3-yl)sulfone series, discovered as RORγt inverse agonists, have potential therapeutic applications, particularly in immunology (Duan et al., 2019).
DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), a derivative, was used in DNA hybridization electrochemical sensors for biological recognition (Cha et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOIDBFMZDERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpyrrolidin-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-Dimethoxybenzyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603714.png)
![6-(2-Phenylvinyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603715.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603717.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B603719.png)
![N-ethyl-N-{[6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B603721.png)
![N,N-diethyl-N-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B603724.png)
![3-(1-Azepanylmethyl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603726.png)

![3-(1-Azepanylmethyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603729.png)
![3-(1-Azepanylmethyl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603731.png)
![3-(1-Azepanylmethyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603733.png)
![3-(1-Azepanylmethyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603734.png)
![3-(1-Azepanylmethyl)-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603735.png)
![3-(Azepan-1-ylmethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603736.png)